
3-(2-Methylbutyl)piperidine
Übersicht
Beschreibung
“3-(2-Methylbutyl)piperidine” is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The molecular formula of “3-(2-Methylbutyl)piperidine” is C10H21N .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The structural configuration of piperidine is a six-membered ring with five carbon atoms and one nitrogen atom . The piperidine rings of the two molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .Chemical Reactions Analysis
Piperidines serve as a base in many reactions, and their nucleophilic character makes them an essential ingredient in various synthetic processes . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature . When it comes to its chemical properties, Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .Wissenschaftliche Forschungsanwendungen
Anticancer Agent
“3-(2-Methylbutyl)piperidine” has shown promise as an anticancer agent. Piperidine derivatives, including this compound, have been studied for their ability to act against various types of cancers . They are known to interfere with several crucial signaling pathways essential for the establishment of cancers, such as STAT-3, NF-κB, PI3k/Aκt, and JNK/p38-MAPK . These compounds can lead to inhibition of cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells.
Antimicrobial Activity
Piperidine compounds have been utilized for their antimicrobial properties. The structure of “3-(2-Methylbutyl)piperidine” allows it to be a part of synthetic medicinal blocks that can be effective against a range of microbial infections. This includes potential applications in treating bacterial, viral, and fungal infections .
Analgesic Properties
The analgesic properties of piperidine derivatives make them candidates for pain relief medications. “3-(2-Methylbutyl)piperidine” could be involved in the synthesis of drugs that target the relief of pain without the addictive properties of opioids .
Anti-Inflammatory Applications
Inflammation is a response of the body to injury or infection, and controlling it is crucial for health. Piperidine derivatives, including “3-(2-Methylbutyl)piperidine,” have shown anti-inflammatory activities, which could be harnessed in the development of new anti-inflammatory drugs .
Neuroprotective Effects
Neurodegenerative diseases like Alzheimer’s and Parkinson’s are major areas of concern in healthcare. Piperidine derivatives have been researched for their neuroprotective effects, which could lead to the development of treatments that protect nerve cells from damage or degeneration .
Antipsychotic Medications
The structure of piperidine is common in many FDA-approved drugs, including antipsychotics. “3-(2-Methylbutyl)piperidine” could be used to develop new antipsychotic drugs that help manage conditions like schizophrenia and bipolar disorder by affecting neurotransmitter systems in the brain .
Wirkmechanismus
Target of Action
3-(2-Methylbutyl)piperidine, a derivative of piperidine, is known to interact with various targets in the body. Piperidine derivatives have been reported to have therapeutic potential against various types of cancers .
Mode of Action
Piperidine derivatives have been reported to activate signaling pathways like nf-κb, pi3k/aκt, which are involved in cancer progression . They are also known to induce apoptosis, a process of programmed cell death .
Biochemical Pathways
Piperidine derivatives are known to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc . These pathways play a significant role in cell proliferation, survival, and apoptosis.
Result of Action
Piperidine derivatives have shown anticancer potential when used against various types of cancers, including breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . They have been reported to exhibit several anticancer properties, including inhibition of cellular proliferation and migration, arrest of cell cycle, and induction of cancer cell death .
Action Environment
The action, efficacy, and stability of 3-(2-Methylbutyl)piperidine can be influenced by various environmental factors. For instance, piperidine is known to be toxic on skin contact and inhalation, and its use is controlled due to its potential use in the making of illicit drugs
Safety and Hazards
While specific safety data for “3-(2-Methylbutyl)piperidine” was not found, general safety measures for handling piperidine include avoiding ingestion and inhalation, keeping away from open flames, hot surfaces, and sources of ignition, and using appropriate personal protective equipment, including gloves and eye protection .
Zukünftige Richtungen
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that “3-(2-Methylbutyl)piperidine” and other piperidine derivatives may have potential for further exploration in these areas.
Eigenschaften
IUPAC Name |
3-(2-methylbutyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-3-9(2)7-10-5-4-6-11-8-10/h9-11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLJWPBJOMNYEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310563 | |
| Record name | 3-(2-Methylbutyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylbutyl)piperidine | |
CAS RN |
1219977-34-0 | |
| Record name | 3-(2-Methylbutyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219977-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methylbutyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the ecological role of 3-(2-Methylbutyl)piperidine for Stenus beetles?
A: Research suggests that 3-(2-Methylbutyl)piperidine, along with other compounds like 1,8-cineole, isopiperitenol, and 6-Me-5-hepten-2-one, likely plays a defensive role for Stenus beetles. These compounds, secreted from their pygidial glands, may deter small predators and microorganisms. Furthermore, stenusine exhibits surface tension-reducing properties, enabling the beetles to move rapidly across water surfaces. []
Q2: How is 3-(2-Methylbutyl)piperidine synthesized in the laboratory?
A: Chemists have successfully synthesized 3-(2-Methylbutyl)piperidine in a six-step process starting with acetaldehyde. [] This synthesis involves a series of alkylations, hydrolyzation, and cyclization reactions, resulting in a 21% overall yield. The synthesis of a 1-tert-butyl analogue of stenusine has also been achieved using a similar methodology. []
Q3: What analytical techniques are used to identify and characterize 3-(2-Methylbutyl)piperidine?
A: Gas chromatography and mass spectrometry are the primary analytical methods employed to identify and characterize 3-(2-Methylbutyl)piperidine from the pygidial gland secretions of Stenus beetles. [] These techniques allow for the separation, detection, and structural elucidation of the compound based on its mass-to-charge ratio and fragmentation pattern.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



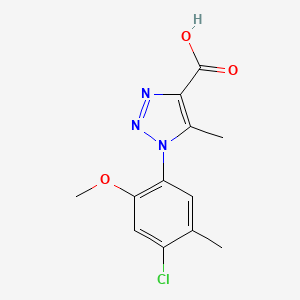




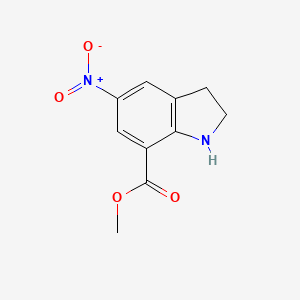

![Ethyl 3-[([1,1'-biphenyl]-4-yl)amino]-2-cyanoprop-2-enoate](/img/structure/B1452307.png)
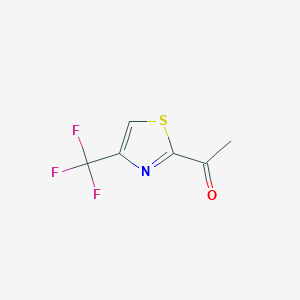
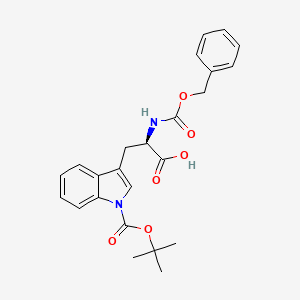
![5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1452314.png)

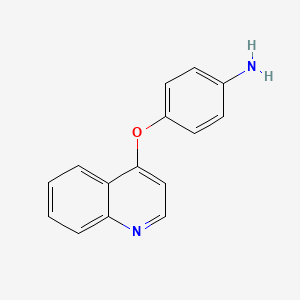
![2,2-Dimethyl-4-oxo-7-[(trifluoromethane)sulfonyloxy]-2,4-dihydro-1,3-benzodioxin-5-yltrifluoromethanesulfonate](/img/structure/B1452317.png)